
TVB-2640
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, this compound binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance; tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.
Applications De Recherche Scientifique
Oncology
Clinical Trials and Findings
- Solid Tumors : A phase 1 study demonstrated that TVB-2640 was well-tolerated in patients with solid tumors. The maximum tolerated dose was established at 100 mg/m², with a disease control rate (DCR) of 42% for monotherapy and 70% when combined with paclitaxel .
- Triple-Negative Breast Cancer : Preclinical studies indicated that this compound synergizes with topoisomerase inhibitors, showing reduced motility and invasion in triple-negative breast cancer cell lines .
- KRAS-Mutant Non-Small Cell Lung Cancer : Ongoing phase II trials are investigating the efficacy of this compound in advanced KRAS-mutant non-small cell lung cancer (NSCLC). Preclinical evidence suggests that targeting fatty acid metabolism is critical for the survival of these cancer cells .
Cancer Type | Trial Phase | DCR | Response Rate | Key Findings |
---|---|---|---|---|
Solid Tumors | Phase 1 | 42% | - | Well-tolerated; max dose 100 mg/m² |
Triple-Negative Breast Cancer | Preclinical | - | - | Synergizes with topoisomerase inhibitors |
KRAS-Mutant NSCLC | Phase II | TBD | TBD | Targeting fatty acid metabolism critical |
Nonalcoholic Steatohepatitis (NASH)
This compound has been evaluated for its effects on liver fat reduction in patients with NASH. In a phase 2 trial (FASCINATE-1), this compound significantly reduced liver fat by up to 28.2% compared to placebo after 12 weeks of treatment . The drug also improved biochemical markers associated with liver function.
Dose (mg) | Liver Fat Reduction (%) | Responder Rate (%) |
---|---|---|
Placebo | +4.5 | 11 |
25 mg | -15.5 | 23 |
50 mg | -28.0 | 61 |
Safety Profile
The safety profile of this compound has been characterized by predominantly mild adverse events, such as fatigue and skin reactions, with no serious on-treatment adverse events reported during trials . This favorable safety profile supports its continued investigation in various patient populations.
Propriétés
Formule moléculaire |
C23H29NO5S |
---|---|
Apparence |
Solid powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.